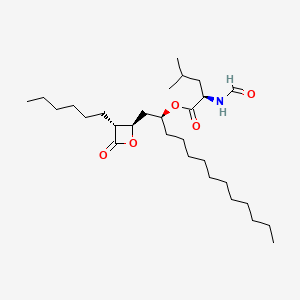

(S,S,R,R)-Orlistat

Description

Properties

IUPAC Name |

[(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-FICKONGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@@H]1[C@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Configuration and Its Fundamental Impact on the Chemical Compound S Biological Interactions

Elucidation of the (S,S,R,R) Absolute Configuration of Orlistat

The absolute configuration of a chiral molecule describes the specific spatial arrangement of its atoms. This is determined using the Cahn-Ingold-Prelog (CIP) priority rules, where each group attached to a chiral center is assigned a priority based on atomic number. wikipedia.orgchemistrysteps.com The molecule is then oriented so that the lowest priority group points away from the viewer, and the sequence from highest to lowest priority of the remaining three groups is traced. A clockwise direction is designated as 'R' (from the Latin rectus, meaning right), and a counter-clockwise direction is designated as 'S' (from the Latin sinister, meaning left). wikipedia.orglibretexts.org

Orlistat possesses four such chiral centers, and its biologically active form has been determined to be the (S,S,R,R) configuration. fda.gov The systematic name, [(2S)-1-[(2R,3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate, precisely defines the stereochemistry at each of these centers. fda.gov The determination of this specific arrangement is typically achieved through advanced analytical techniques such as X-ray crystallography of the pure enantiomer or by chemical correlation with compounds of known absolute configuration. wikipedia.org This precise stereochemical assignment is crucial for understanding its interaction with biological targets.

Table 1: Chiral Centers of (S,S,R,R)-Orlistat

| Chiral Center Location | CIP Designation | Attached Groups |

| α-carbon of the leucine moiety | S | -NHCHO, -COOH (esterified), -CH2CH(CH3)2, -H |

| Carbon bearing the ester side chain | S | -OC(O)R, -C11H23, -CH2-oxetane, -H |

| C2 of the β-lactone ring | R | -CH(OR)C12H25, -C(O)O-, -C3(H)C6H13, -H |

| C3 of the β-lactone ring | R | -C6H13, -C2(H)R', -C(O)O-, -H |

Note: R and R' represent the respective molecular chains.

Conformational Analysis and Stereoisomeric Effects on Molecular Recognition

The precise stereochemistry of Orlistat allows it to fit snugly into the enzyme's active site, positioning its reactive β-lactone ring in the correct orientation for nucleophilic attack by the serine residue. researchgate.net Stereoisomers of Orlistat, with different configurations (e.g., (S,R,R,R) or (R,S,R,R)), would have different spatial arrangements of their substituent groups. scbt.comnih.gov These alternative shapes would prevent the molecule from binding correctly to the lipase (B570770) active site, thereby significantly reducing or eliminating its inhibitory activity. This demonstrates the high degree of stereochemical specificity required for molecular recognition by the target enzyme.

Studies on the conformation of Orlistat have shown that the flexibility of its side chains, such as the hexyl tail, also plays a role in its interaction with the enzyme. acs.org However, the foundational requirement for this interaction is the correct absolute configuration at the four chiral centers, which ensures the molecule presents the appropriate pharmacophore to the enzyme.

Chiral Synthesis Strategies for Achieving the (S,S,R,R) Stereochemistry

Producing a single, specific stereoisomer like this compound on a large scale requires sophisticated synthetic methods known as asymmetric or chiral synthesis. These strategies are designed to selectively create the desired stereocenters.

One prominent strategy involves the use of a chiral pool starting material, such as (S)-L-malic acid. drugfuture.com This naturally occurring chiral molecule provides a pre-existing stereocenter, which is then used as a template to control the stereochemistry of subsequent reaction steps, ultimately leading to the enantiomerically pure target molecule.

Another powerful approach is asymmetric hydrogenation. chimia.ch This method is used to create a key chiral intermediate, for example, by reducing a prochiral ketone to a chiral alcohol with high enantioselectivity. A specific example is the asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce methyl (R)-3-hydroxytetradecanoate, a crucial building block for the Orlistat synthesis. chimia.ch This reaction often employs a chiral catalyst, such as a ruthenium complex with a chiral diphosphine ligand, which directs the hydrogen addition to one face of the molecule, yielding the desired enantiomer in high purity.

Further steps in the synthesis involve carefully controlled reactions to build the rest of the molecule while preserving the stereochemistry of the established chiral centers and introducing the new ones with the correct orientation. For instance, the final chiral center is often introduced during the coupling of the β-lactone core with the N-formyl-(S)-leucine side chain. chimia.ch These multi-step, stereoselective syntheses are essential for producing the biologically active this compound and avoiding the formation of inactive or undesired stereoisomers.

Advanced Synthetic Methodologies for the Chemical Compound S,s,r,r Orlistat

Total Synthesis Approaches to (S,S,R,R)-Orlistat

The total synthesis of this compound has been a subject of extensive research, leading to a variety of elegant and efficient routes. These syntheses can be broadly categorized by the methods employed to establish the key stereocenters. researchgate.net

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary is removed for potential reuse. This strategy has been effectively applied in the synthesis of Orlistat.

One notable approach involves the use of Evans oxazolidinone auxiliaries, which are well-regarded for their ability to control stereochemistry in aldol (B89426) and alkylation reactions. wikipedia.org In a synthesis of a key fragment of Orlistat, an iron octanoyl complex featuring a chiral phosphine (B1218219) ligand, (S)-[(η5-C5H5)Fe(CO)(PPh3)COC7H15], was utilized. A stereoselective aldol reaction between this chiral complex and (S)-3-benzyloxytetradecanal, followed by oxidative decomplexation, successfully established the β-propiolactone functionality. researchgate.net Another example is the use of pseudoephedrine as a chiral auxiliary, where it is converted into an amide. Deprotonation forms a chiral enolate that reacts with electrophiles in a highly diastereoselective manner, guided by the stereochemistry of the auxiliary. wikipedia.org

A different strategy employed a chiral aminoindanol (B8576300) auxiliary. Reaction of this auxiliary with octanoyl chloride yields a chiral ester. This ester then undergoes a titanium-mediated anti-aldol reaction with cinnamaldehyde (B126680) to produce the desired β-hydroxy acid after hydrolytic removal of the auxiliary. drugfuture.com These methods highlight the utility of stoichiometric chiral controllers in building the complex stereochemical array of Orlistat.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Asymmetric hydrogenation has proven to be a particularly powerful tool in the synthesis of Orlistat, especially for large-scale production. chimia.chresearchgate.net

A second-generation, enantioselective synthesis of Orlistat was developed to improve efficiency over earlier routes that relied on late-stage optical resolution. chimia.ch A key step in this process is the asymmetric hydrogenation of methyl 3-oxotetradecanoate. chimia.chresearchgate.netacs.org This reaction produces the crucial chiral intermediate, methyl (R)-3-hydroxytetradecanoate, with high enantiomeric excess. researchgate.net Chiral diphosphineruthenium complexes, such as those based on the MeOBIPHEP ligand, have been identified as highly effective catalysts for this transformation. researchgate.net The performance of these catalytic systems is critical for industrial applications, demanding high activity, selectivity, and catalyst availability. chimia.ch

The following table summarizes the typical performance of such a catalytic system in the synthesis of a key Orlistat intermediate.

| Parameter | Value | Reference |

| Substrate | Methyl 3-oxotetradecanoate | acs.org |

| Catalyst | [RuCl(p-cymene)(MeOBIPHEP)]Cl | acs.org |

| Substrate/Catalyst Ratio (S/C) | 50,000:1 | acs.org |

| Hydrogen Pressure | 70 bar | acs.org |

| Temperature | 60 °C | acs.org |

| Conversion | >99.9% | acs.org |

| Enantiomeric Excess (ee) | >99% | acs.org |

The β-lactone core is the key pharmacophore of Orlistat. nih.gov The Tandem Mukaiyama Aldol-Lactonization (TMAL) process is a highly effective strategy for constructing this four-membered ring with excellent stereocontrol. researchgate.netnih.govacs.org This process involves the reaction of a silyl (B83357) ketene (B1206846) acetal (B89532) with an aldehyde, which proceeds through an aldol addition followed by an in-situ lactonization to directly form the β-lactone. nih.govacs.org

By switching the Lewis acid to SnCl4, the stereochemical outcome can be reversed to produce cis-β-lactones, demonstrating the versatility of this methodology. nih.govacs.org The TMAL strategy represents a convergent and highly diastereoselective route to the core structure of Orlistat. researchgate.net

A combination of powerful named reactions has been used to construct the three contiguous stereocenters in the side chain of Orlistat. researchgate.netresearchgate.netsioc-journal.cn222.198.130 Specifically, the Noyori asymmetric reduction and the Frater-Seebach alkylation are key transformations for establishing the required stereochemistry. researchgate.netresearchgate.netsioc-journal.cn

The Noyori asymmetric hydrogenation is used to reduce a β-keto ester to a β-hydroxy ester with high enantioselectivity, similar to the process described in section 3.1.2. researchgate.netacs.org This sets the first crucial stereocenter of the side chain.

Following this, the Frater-Seebach alkylation is employed to introduce an alkyl group α to the hydroxyl group of the β-hydroxy ester with excellent diastereoselectivity. researchgate.net This reaction involves the formation of a dianion from the β-hydroxy ester using a strong base like lithium diisopropylamide (LDA), followed by alkylation. The existing stereocenter at the β-position directs the stereochemical outcome of the alkylation at the α-position. researchgate.net This sequence of Noyori reduction followed by Frater-Seebach alkylation provides a reliable method for constructing the stereochemically dense side chain of Orlistat. researchgate.netresearchgate.netsioc-journal.cn

Chemoenzymatic Synthetic Routes Towards this compound

Chemoenzymatic synthesis combines the advantages of chemical transformations with the high selectivity of biocatalysts. Enzymes, operating under mild conditions, can resolve racemic mixtures or create chiral building blocks with exceptional enantiopurity. acs.org

Lipases are commonly used enzymes in the synthesis of Orlistat intermediates. researchgate.nettaltech.ee One key strategy is the kinetic resolution of a racemic alcohol or ester. For example, porcine pancreatic lipase (B570770) can be used in the hydrolysis of racemic glycidyl (B131873) butyrate (B1204436) to obtain enantiomerically pure (R)-glycidol, a versatile chiral building block. acs.org Lipase-catalyzed transesterification has been used to resolve racemic 3-aryl-3-hydroxypropanenitriles, which are precursors to valuable chiral intermediates. researchgate.net

Alcohol dehydrogenases (ADHs) are another class of enzymes employed in Orlistat synthesis. nih.gov They can reduce ketones to chiral alcohols with high stereoselectivity. For instance, an ADH from S. cerevisiae or a carbonyl reductase from Candida magnoliae can reduce β-ketonitriles to the corresponding (S)- or (R)-β-hydroxynitriles, respectively, in excellent optical purity. researchgate.net These enzymatic methods provide access to key chiral synthons that are then elaborated into the final Orlistat molecule using conventional chemical reactions. acs.orgresearchgate.net A recent development involved using a mutant short-chain dehydrogenase from Novosphingobium aromaticivorans for the enzymatic synthesis of an Orlistat intermediate. acs.org

Development of Efficient and Scalable Synthetic Processes for Research Applications

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale, industrial process requires significant optimization for efficiency, safety, and cost-effectiveness. acs.org The synthesis of Orlistat has been a target for such process development. chimia.chacs.org

An early, first-generation synthesis of Orlistat relied on the diastereoselective hydrogenation of a dihydropyranone intermediate to produce a 1:1 mixture of two all-cis enantiomers. chimia.chacs.org This racemic mixture then had to be separated through optical resolution with a resolving agent, an inherently inefficient step as it discards half of the material. chimia.chacs.org

Synthesis of Key Intermediates and Precursors to this compound

The total synthesis of this compound, a complex molecule with four stereocenters, relies on the efficient and stereocontrolled preparation of several key intermediates. The primary structural components that must be synthesized and assembled are the N-formyl-L-leucine moiety, the central β-lactone core, and the long-chain alkyl side chains. Advanced synthetic strategies focus on establishing the correct absolute and relative stereochemistry early in the synthetic sequence to maximize efficiency and yield.

A prevalent strategy involves the synthesis of a δ-lactone, which serves as a stable precursor to the more strained β-lactone ring. chimia.ch Other significant approaches construct the β-lactone core directly through powerful cyclization reactions. researchgate.net The synthesis of these precursors is a critical area of research, with various methodologies developed to optimize yield, stereoselectivity, and industrial scalability.

Synthesis of the Chiral Hydroxy Ester Side Chain

A crucial building block for the Orlistat structure is an enantiomerically pure long-chain β-hydroxy ester, which ultimately forms the dodecyl side chain attached to the lactone core. Methyl (R)-3-hydroxytetradecanoate is a key intermediate in several second-generation syntheses of Orlistat. chimia.chresearchgate.net

One of the most efficient methods for preparing this intermediate is the asymmetric hydrogenation of the corresponding β-ketoester, methyl 3-oxotetradecanoate. chimia.chresearchgate.net This approach establishes the (R)-stereocenter with high enantioselectivity, avoiding a less efficient late-stage resolution of a racemic intermediate. chimia.ch The reaction is typically carried out using a chiral ruthenium-based catalyst. Hoffmann-La Roche developed a process utilizing a ruthenium MeO-BIPHEP catalyst for this transformation on an industrial scale. pharmtech.com

The substrate for this key reaction, methyl 3-oxotetradecanoate, can be prepared on a large scale through the condensation of lauroyl chloride with the magnesium salt of methyl acetoacetate, achieving yields up to 87%. chimia.ch

| Precursor | Reaction Type | Catalyst/Reagents | Key Product | Yield/Selectivity | Reference |

| Methyl 3-oxotetradecanoate | Asymmetric Hydrogenation | RuCln((R)-MeOBIPHEP) | Methyl (R)-3-hydroxytetradecanoate | High enantioselectivity | chimia.chresearchgate.net |

| Methyl 3-oxotetradecanoate | Asymmetric Hydrogenation | Chiral diphosphineruthenium complexes | Methyl (R)-3-hydroxytetradecanoate | Not specified | researchgate.net |

| Lauroyl chloride, Methyl acetoacetate | Condensation | Magnesium salt | Methyl 3-oxotetradecanoate | up to 87% | chimia.ch |

Synthesis of δ-Lactone and β-Lactone Intermediates

The four-membered β-lactone ring is a central feature of Orlistat. Its synthesis is often approached via a more stable six-membered δ-lactone intermediate.

In a first-generation synthesis, a racemic dihydropyranone was subjected to diastereoselective heterogeneous hydrogenation to yield an all-cis δ-lactone as a mixture of two enantiomers. chimia.ch This racemic mixture then required optical resolution. chimia.ch A more advanced, enantioselective synthesis avoids this resolution step. researchgate.netacs.org This route begins with the previously described enantiopure methyl (S)-3-hydroxytetradecanoate. acs.org This intermediate is acylated with 2-bromooctanoyl halide to form (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester. acs.org A subsequent Grignard reagent-promoted cyclization using tert-butyl magnesium chloride affords the key enantiomerically pure δ-lactone intermediate, (R)-3-hexyl-5,6-dihydro-4-hydroxy-6-undecyl-2H-pyran-2-one. researchgate.netacs.org

Alternative strategies focus on the direct formation of the β-lactone core. The tandem Mukaiyama aldol-lactonization (TMAL) process has been effectively employed to produce trans-β-lactones with high diastereoselectivity. researchgate.netnih.govnih.gov This method involves the reaction of a silyl ketene acetal with an aldehyde, such as a glyoxylate (B1226380) ester, in the presence of a Lewis acid like zinc chloride, to directly form the β-lactone ring structure. nih.gov

Other methods to construct the core structure include stereoselective reductions and alkylations. For example, a β-keto δ-lactone can be stereoselectively hydrogenated to a hydroxy δ-lactone, which is then transformed into the target hydroxy β-lactone. researchgate.net

| Starting Material(s) | Key Reaction(s) | Intermediate Formed | Key Reagents/Catalyst | Outcome | Reference |

| Racemic dihydropyranone | Diastereoselective Hydrogenation | Racemic all-cis δ-lactone | Heterogeneous catalyst | 1:1 mixture of enantiomers | chimia.ch |

| (S)-3-hydroxytetradecanoate, 2-bromooctanoyl halide | Acylation, Cyclization | Enantiopure δ-lactone | tert-butyl magnesium chloride | Single enantiomer intermediate | researchgate.netacs.org |

| Glyoxylate ester, Silyl ketene acetal | Tandem Mukaiyama Aldol-Lactonization (TMAL) | trans-β-lactone ester | ZnCl₂ | High diastereoselectivity | nih.gov |

| β-keto δ-lactone | Stereoselective Hydrogenation | Hydroxy δ-lactone | Not specified | Precursor to hydroxy β-lactone | researchgate.net |

Assembly of Key Precursors

The final stages of the synthesis involve coupling the key intermediates. The N-formyl-L-leucine side chain is typically introduced late in the synthesis by esterifying the hydroxyl group of the β-lactone intermediate. chimia.ch For instance, the (S,S,R)-oxetanone intermediate (a hydroxy β-lactone) is coupled with N-formyl-(S)-leucine to introduce the fourth and final chiral center of the Orlistat molecule. chimia.ch The Mitsunobu reaction is one method used for this esterification, allowing for the inversion of stereochemistry at the hydroxyl-bearing carbon if necessary. nih.govresearchgate.net

Molecular Mechanisms of Enzyme Inhibition by S,s,r,r Orlistat

Irreversible Covalent Inhibition of Lipase (B570770) Enzymes

(S,S,R,R)-Orlistat acts as a powerful and selective inhibitor of gastric and pancreatic lipases, the enzymes responsible for the hydrolysis of dietary triglycerides in the gastrointestinal tract. nih.gov By inactivating these enzymes, Orlistat prevents the breakdown of triglycerides into absorbable free fatty acids and monoglycerides. nih.govresearchgate.net The unabsorbed triglycerides are then excreted from the body. wikipedia.org The inhibitory action is localized to the gastrointestinal lumen, as Orlistat's lipophilic nature results in minimal systemic absorption. wikipedia.org

This compound is a potent inhibitor of human gastric lipase (HGL). physiology.orgresearchgate.net Studies in healthy volunteers have demonstrated that Orlistat can achieve a high degree of enzyme inhibition, ranging from 46.6% to 91.4%, which significantly reduces the breakdown of fats in the stomach. physiology.org The inhibition of gastric lipase by Orlistat is characterized by its rapid onset. The half-inhibition time, a measure of how quickly the enzyme is inactivated, has been observed to be less than one minute. physiology.orgresearchgate.net This swift action ensures that gastric lipolysis is substantially diminished shortly after the administration of the inhibitor with a meal. physiology.org

Similar to its effect on gastric lipase, this compound is a potent, specific, and irreversible inhibitor of pancreatic lipase. nih.govresearchgate.net This enzyme plays a crucial role in the digestion of the majority of dietary fat. nih.gov Orlistat's interaction with pancreatic lipase prevents the hydrolysis of triglycerides, thereby reducing the absorption of dietary fat by approximately 30%. nih.govcaldic.com The inhibition of human pancreatic lipase (HPL) by Orlistat has been found to be high, ranging from 51.2% to 82.6% during the digestion of meals. physiology.org The rate of HPL inhibition is slightly slower than that of gastric lipase, with a half-inhibition time of approximately 5 to 6 minutes. researchgate.net

The inhibitory mechanism of this compound on both gastric and pancreatic lipases involves the formation of a covalent bond with a specific serine residue located in the enzyme's active site. nih.govwikipedia.orgnih.gov Orlistat's structure includes a reactive β-lactone ring. This ring is subject to nucleophilic attack by the hydroxyl group of the active site serine residue. wikipedia.orgrndsystems.com This reaction results in the opening of the β-lactone ring and the formation of a stable acyl-enzyme intermediate. drugbank.com This acylation effectively blocks the active site, rendering the lipase enzyme inactive and incapable of binding to its triglyceride substrate. wikipedia.org The inactivation is considered irreversible due to the stability of this covalent bond. nih.govnih.gov For pancreatic lipase, this critical residue has been identified as serine 152. nih.govresearchgate.net

In vitro studies have confirmed that this compound is a highly potent and time-dependent inhibitor of lipase. nih.govresearchgate.net Using a porcine pancreatic lipase and the substrate para-Nitrophenyl Palmitate (pNPP), kinetic parameters have been determined. researchgate.net The lipase-pNPP system demonstrated Michaelis-Menten kinetics with a Km of 2.7 ± 0.2 μM and a Kcat of 0.019 s⁻¹. researchgate.net In this system, Orlistat demonstrated high potency, with a concentration of just 5 ng/ml causing a 50% reduction in lipase activity after a 5-minute incubation period. nih.govresearchgate.net The dose-response relationship of Orlistat shows a steep curve at lower doses, which then plateaus at doses above 400 mg per day, achieving a maximum inhibition of dietary fat absorption of approximately 35%. nih.gov

| Parameter | Value | Enzyme System |

| Km | 2.7 ± 0.2 μM | Porcine Pancreatic Lipase-pNPP |

| Kcat | 0.019 s⁻¹ | Porcine Pancreatic Lipase-pNPP |

| IC₅₀ (5 min) | 5 ng/ml | Porcine Pancreatic Lipase-pNPP |

| Max Inhibition | ~35% | Dietary Fat Absorption |

Inhibition of Fatty Acid Synthase (FASN) Thioesterase Domain

Beyond its well-established role as a lipase inhibitor, this compound has been identified as a novel inhibitor of fatty acid synthase (FASN). nih.govmedicinacomplementar.com.br FASN is a crucial enzyme in the de novo synthesis of fatty acids and is often overexpressed in tumor cells. drugbank.comacs.org Orlistat's inhibitory activity is specifically directed at the thioesterase (TE) domain of FASN. nih.govmedicinacomplementar.com.br

The mechanism by which this compound inhibits the FASN thioesterase domain is analogous to its action on lipases. wikipedia.org It acts as an irreversible inhibitor by covalently binding to the active site of the TE domain. acs.orgnih.gov The active site Serine²³⁰⁸ of the TE domain nucleophilically attacks the β-lactone ring of Orlistat, forming a covalent acyl-enzyme intermediate. acs.orgnih.gov This modification blocks the thioesterase from cleaving the newly synthesized fatty acid (palmitate) from the acyl carrier protein domain of FASN, thereby halting the final step of fatty acid biosynthesis. nih.gov

Structural Basis of this compound Binding to FASN-TE (Crystallographic and Computational Studies)

The molecular interaction between this compound and the thioesterase (TE) domain of human fatty acid synthase (FASN) has been elucidated through crystallographic and computational studies, revealing a detailed mechanism of inhibition. The crystal structure of the FASN-TE domain in complex with Orlistat has been determined at a resolution of 2.3 Å, providing critical insights into the binding mode.

These studies show that Orlistat inhibits the FASN-TE domain by forming a covalent bond with a key serine residue in the enzyme's active site. Specifically, the C1 carbon of Orlistat's β-lactone ring is subjected to a nucleophilic attack by the active site serine, Ser2308. This reaction results in the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme.

Interestingly, the cocrystal structure reveals the presence of two distinct forms of Orlistat within the active site of two separate thioesterase molecules: the stable acyl-enzyme intermediate and the hydrolyzed, inactive product of Orlistat. This observation suggests that while Orlistat is a potent inhibitor, the FASN-TE domain can slowly hydrolyze the covalent bond, leading to the inactivation of the inhibitor itself.

Computational docking and molecular dynamics simulations have further illuminated the dynamics of this interaction. These studies have highlighted the crucial role of the hexyl tail of the Orlistat molecule in the process of hydrolysis. The conformation of this tail can influence the accessibility of a water molecule to the active site, which is necessary for the hydrolysis of the covalent bond between Orlistat and Ser2308. It is suggested that the hexyl tail of the covalently bound Orlistat can adopt a conformation that shields the ester bond from water, thereby prolonging the inhibitory effect. Conversely, a conformational transition of this tail can expose the bond, facilitating hydrolysis and the eventual release of the inactivated drug. These findings suggest that modifications to the hexyl tail to stabilize this protective conformation could lead to the development of more potent and longer-lasting FASN inhibitors.

Impact of FASN-TE Inhibition on Cellular Fatty Acid Metabolism in Research Models

The inhibition of the thioesterase domain of fatty acid synthase (FASN-TE) by this compound has profound effects on cellular fatty acid metabolism, which have been extensively studied in various research models, particularly in cancer cell lines. As FASN is the key enzyme responsible for the de novo synthesis of fatty acids, its inhibition directly impacts the availability of these essential molecules for cellular processes.

In numerous cancer cell lines, including those from prostate, breast, and non-small cell lung carcinomas, treatment with Orlistat leads to a significant reduction in cellular fatty acid synthesis. This has been demonstrated by measuring the decreased incorporation of radiolabeled precursors, such as [14C]acetate, into fatty acids. The antiproliferative effects of Orlistat in these cancer cells can be reversed by the addition of exogenous palmitate, the primary product of FASN, confirming that the observed effects are a direct consequence of the inhibition of fatty acid synthesis.

Beyond the direct reduction in fatty acid pools, FASN-TE inhibition by Orlistat triggers a cascade of metabolic and cellular responses. In many cancer models, this inhibition leads to cell cycle arrest and the induction of apoptosis (programmed cell death). Furthermore, Orlistat-treated cancer cells exhibit characteristic changes in intermediary metabolites beyond just fatty acids, affecting choline, phospholipids, and tricarboxylic acid (TCA) cycle metabolites.

Research in non-small cell lung carcinoma cell lines has revealed that FASN inhibition by Orlistat induces multiple adaptive changes in associated metabolic pathways. These can include an induction of ketone metabolism and glutaminolysis, as the cells attempt to compensate for the reduced availability of de novo synthesized fatty acids for energy production. Additionally, an upregulation of 5' adenosine (B11128) monophosphate-activated protein kinase (AMPK) is observed, a key sensor of cellular energy status. These findings underscore the critical role of de novo fatty acid synthesis not only for membrane biosynthesis in rapidly proliferating cells but also for cellular energy homeostasis.

Exploration of Other Potential Molecular Targets and "Off-Targets"

Activity-Based Proteome Profiling for Novel Target Identification

To identify novel molecular targets and potential "off-targets" of this compound, researchers have employed activity-based proteome profiling (ABPP). This powerful chemical proteomic strategy utilizes probes that mimic the structure of the parent compound but are modified with a reporter tag, such as an alkyne handle, for subsequent detection and identification.

For Orlistat, scientists have synthesized protein-reactive probes that retain the core β-lactone structure, which is crucial for its covalent mechanism of action. These probes are cell-permeable, allowing for the labeling of target enzymes in their native cellular environment. After treating cells with these Orlistat-like probes, the alkyne handle can be "clicked" to a reporter molecule, such as a fluorescent dye or biotin, via bio-orthogonal click chemistry. This enables the visualization and enrichment of the proteins that have been covalently modified by the probe.

Using this approach, in addition to the expected target, fatty acid synthase (FASN), a number of other potential cellular targets of Orlistat have been identified. These studies have revealed that Orlistat can interact with other enzymes, and the identification of these off-targets is crucial for a comprehensive understanding of its biological effects and for anticipating potential side effects in therapeutic applications. Some of the newly identified targets have been further validated through techniques such as Western blotting, recombinant protein expression, and site-directed mutagenesis to confirm the interaction. This methodology provides a global view of the cellular proteins that can covalently interact with Orlistat, moving beyond a single-target perspective.

Evaluation of Inhibition Against Non-Mammalian Lipases (e.g., Bacterial Lipases)

This compound is a synthetic derivative of lipstatin, a natural product isolated from the bacterium Streptomyces toxytricini. The primary therapeutic action of Orlistat is the inhibition of mammalian gastric and pancreatic lipases, which are key enzymes in the digestion of dietary fats. However, its inhibitory activity extends to lipases from other species.

Studies have shown that Orlistat is a potent inhibitor of porcine pancreatic lipase, an enzyme commonly used in in vitro models of fat digestion. While not human, this demonstrates its efficacy against a non-human mammalian lipase.

Research into the effects of Orlistat on a broader range of non-mammalian lipases, particularly those of bacterial origin, is less extensive. However, one study investigated the inhibitory activity of compounds with a similar mode of action against lipases from Fusarium solani and Mycobacterium tuberculosis, demonstrating complete inactivation of these microbial enzymes. This suggests that the β-lactone scaffold is capable of inhibiting a variety of lipases across different biological kingdoms.

Analysis of Interactions with Unrelated Enzymes and Proteins

Beyond its well-established inhibition of lipases and fatty acid synthase, studies have sought to identify other potential protein interactions of this compound to understand its broader pharmacological profile and potential off-target effects.

Activity-based proteome profiling has been instrumental in identifying several potential off-targets. These studies have revealed that Orlistat can covalently bind to a number of other cellular proteins, although the functional consequences of these interactions are not all fully understood.

Conversely, it has also been demonstrated that Orlistat exhibits a degree of selectivity. It has been reported to have little or no inhibitory activity against other digestive enzymes such as amylase, trypsin, and chymotrypsin, as well as phospholipase A2. This indicates that its inhibitory action is not promiscuous across all hydrolases.

More specific studies have evaluated the interaction of Orlistat with other enzyme families. For instance, Orlistat has been shown to be a potent, non-competitive inhibitor of carboxylesterase 2 (CES2), an enzyme involved in the metabolism of various drugs and xenobiotics. In contrast, it showed only slight inhibition of carboxylesterase 1 (CES1) and arylacetamide deacetylase (AADAC) at high concentrations.

Structure Activity Relationships Sar and Rational Design of S,s,r,r Orlistat Analogues

Dissection of Structural Elements Critical for Lipase (B570770) Inhibitory Activity

The inhibitory activity of Orlistat against lipases is critically dependent on several key structural features working in concert. The molecule can be conceptually divided into three main fragments: the electrophilic β-lactone ring, the N-formyl-L-leucine moiety, and two distinct alkyl side chains. nih.govresearchgate.net

The central pharmacophore is the β-lactone ring, which acts as a covalent warhead. wikipedia.orgaacrjournals.org This strained four-membered ring is susceptible to nucleophilic attack by the catalytic serine residue (e.g., Ser152 in pancreatic lipase) located in the enzyme's active site. mdpi.comresearchgate.net This reaction leads to the irreversible opening of the lactone ring and the formation of a stable acyl-enzyme intermediate, rendering the lipase inactive. fda.gov The indispensability of the intact β-lactone ring is demonstrated by the fact that metabolites with a hydrolyzed lactone ring, such as M1 and M3, are pharmacologically inactive, exhibiting 1000- to 2500-fold weaker lipase inhibitory activity than the parent compound. fda.govnih.gov

The N-formyl-L-leucine residue and the two hydrophobic alkyl chains are crucial for orienting the molecule within the active site and for establishing favorable binding interactions. mdpi.com The long, lipid-like chains allow the inhibitor to mimic the natural triglyceride substrate, gaining access to the catalytic site which is often covered by a surface loop or "lid." mdpi.com The hydrophobic aliphatic chains occupy the lid region and an adjacent hydrophobic pocket, creating interactions with key residues. mdpi.com The combination of a reactive core and substrate-mimicking side chains makes Orlistat a highly potent and specific inhibitor of lipases. researchgate.net

Stereochemical Requirements for Optimal Enzyme Binding and Inhibition

The specific three-dimensional arrangement of atoms in the Orlistat molecule, defined by its four chiral centers, is crucial for its biological activity. researchgate.net The precise stereochemistry dictates the molecule's fit within the complex topography of the lipase active site, ensuring optimal orientation for the covalent reaction and maximizing binding affinity through non-covalent interactions.

The β-lactone ring of Orlistat possesses two chiral centers, at the C2 and C3 positions. SAR studies have highlighted that a trans-disubstituted pattern of the alkyl chains on the β-lactone ring is essential for inhibitory activity. wikipedia.org In (S,S,R,R)-Orlistat, the natural configuration derived from lipstatin, the hexyl group at C3 and the C2 side chain leading to the rest of the molecule are in a trans relationship, which is a critical determinant for its potent inhibitory effect. wikipedia.orgnih.gov This specific arrangement correctly positions the electrophilic carbonyl carbon of the lactone for nucleophilic attack by the active site serine.

Orlistat features two prominent alkyl side chains: a hexyl group attached directly to the β-lactone ring and a longer dodecyl chain that is part of the esterified N-formyl-L-leucine side chain. nih.gov These lipophilic chains are instrumental in guiding the inhibitor to the active site of the lipase, which is designed to accommodate triglyceride substrates. mdpi.com The hexyl tail and the longer β-tetradecanyl alkyl chain are known to occupy hydrophobic regions and channels within the enzyme. mdpi.comnih.gov The length and nature of these chains are significant factors; for instance, lipstatin, the natural precursor to Orlistat, differs only in the saturation of the C13 alkyl chain (it contains two double bonds), while Orlistat is the fully hydrogenated, more stable derivative. wikipedia.orgsochob.cl

| Structural Element | Stereochemistry/Configuration | Role in Inhibition | Impact of Modification/Metabolism |

|---|---|---|---|

| β-Lactone Ring | (2S, 3S) configuration; trans-disubstituted side chains | Acts as the electrophilic "warhead" that covalently binds to the active site serine (Ser152) of lipase. mdpi.comresearchgate.net | Hydrolysis (ring-opening) leads to the formation of inactive metabolites (M1, M3), abolishing activity. fda.govnih.gov |

| N-Formyl-L-Leucine Moiety | (S)-configuration of Leucine | Anchors the inhibitor in the binding pocket through specific interactions. ontosight.ai | Cleavage of this moiety (in metabolite M3) results in a pharmacologically inactive compound. fda.govopenaccessjournals.com |

| Alkyl Side Chains (Hexyl and Dodecyl) | N/A | Mimic dietary fat, guiding the inhibitor to the enzyme's active site and occupying hydrophobic pockets. mdpi.comnih.gov | Variations in chain length and saturation can modulate inhibitory potency. wikipedia.org |

SAR Studies Pertaining to FASN-TE Inhibition

Beyond its role as a lipase inhibitor, Orlistat has been identified as a potent inhibitor of the thioesterase (TE) domain of fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells. wikipedia.orgaacrjournals.org This has opened avenues for its potential use as an anticancer agent. The mechanism of FASN-TE inhibition is analogous to that of lipase inhibition, involving the covalent modification of the TE domain's active site serine (Ser2308) by the β-lactone ring. nih.gov

SAR studies have been conducted to optimize Orlistat's structure for FASN-TE inhibition. It was found that Orlistat selectively inhibits FASN in tumor cells, inducing apoptosis. aacrjournals.org Hybrid molecules combining features of Orlistat and belactosin C (a proteasome inhibitor) have been synthesized to create dual inhibitors of FASN and the proteasome. nih.govnsf.gov In these studies, some analogues demonstrated significantly improved potency against FASN-TE compared to the parent Orlistat. For example, the dipeptide β-lactone hybrid 21 showed an IC₅₀ value of 1.50 µM against FASN-TE, which is about three times more potent than Orlistat (IC₅₀ 4.63 µM). nih.govnsf.gov These findings highlight that the N-formyl-L-leucine moiety can be replaced with other peptide structures to enhance FASN-TE inhibitory activity while retaining the crucial β-lactone pharmacophore. nih.gov

| Compound | Description | FASN-TE IC₅₀ (µM) | Reference |

|---|---|---|---|

| Orlistat | Parent Compound | ~1.35 - 4.63 | nih.gov |

| Belactosin C-Orlistat Hybrid 21 | Dipeptide β-lactone hybrid | 1.50 ± 0.28 | nih.govnsf.gov |

| Other Belactosin C-Orlistat Hybrids | Analogues with systematic modifications | ~1.2 - 9.6 | nih.gov |

Computational Chemistry Approaches in Predicting and Optimizing Analogues' Interactions

Computational chemistry has become an invaluable tool in the rational design and optimization of Orlistat analogues. Techniques such as molecular docking and molecular dynamics (MD) simulations provide detailed insights into the binding of inhibitors to their target enzymes at an atomic level. ajchem-a.comresearchgate.net

Molecular docking studies have been used to predict the binding poses and affinities of Orlistat and its analogues within the active sites of both pancreatic lipase and FASN-TE. researchgate.netresearchgate.net These models can elucidate key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues of the enzyme, like His151, Phe215, and Arg256 in human pancreatic lipase. researchgate.netmdpi.com For instance, docking has shown that the two long alkyl chains of Orlistat bind within a hydrophobic channel of the FASN-TE domain. nsf.gov

Design Principles for Modulating Selectivity and Potency of this compound Derivatives

The rational design of this compound derivatives focuses on systematic modifications of its core structure to enhance potency and modulate target selectivity. Key design principles revolve around alterations to the β-lactone ring, the α- and β-side chains, and the amino ester moiety.

A central strategy in modifying Orlistat's activity is based on its structural similarities with other natural β-lactone-containing compounds, such as Belactosin C, a known proteasome inhibitor. nih.gov This has led to the development of hybrid molecules aimed at achieving dual inhibitory activity against different enzyme systems, a concept known as selective polypharmacology. nsf.govnih.gov The common reactive element in these inhibitors is a (3S,4R)-trans-disubstituted β-lactone, which serves as a foundational scaffold for designing analogues with dual-targeting capabilities. nsf.govnih.gov

Core Structural Elements and Their Influence on Activity:

The β-Lactone Ring: The β-lactone moiety is the key pharmacophore, responsible for the covalent modification of the target enzyme's active site serine residue. psu.edu The specific trans-configuration and (3S, 4R) absolute stereochemistry of the lactone in Orlistat are generally maintained in derivatives to preserve inhibitory activity. nsf.gov

The α-Alkyl Chain: The n-hexyl group at the α-position of the β-lactone is a significant contributor to the molecule's interaction with the hydrophobic channel of the fatty acid synthase thioesterase (FAS-TE) domain. nsf.gov In the design of dual inhibitors targeting both FAS-TE and the proteasome, maintaining this hydrophobic α-chain has proven beneficial. nsf.gov

The β-Side Chain: The long β-side chain, which includes an N-formyl-L-leucine ester, is a primary site for modification to alter potency and selectivity. nsf.govacs.org Given that Orlistat has a hydrophobic β-side chain with an N-formyl amino ester, researchers have hypothesized that replacing it with different moieties, such as the dipeptide side-chain found in Belactosin C, could allow for interaction with the specificity channels of other enzymes. nsf.govnih.gov

Designing for Dual Selectivity: The Case of Belactosin C-Orlistat Hybrids

A prominent example of rational design involves creating hybrid structures of Orlistat and Belactosin C. nih.gov This strategy aimed to produce compounds capable of simultaneously inhibiting both the thioesterase domain of fatty acid synthase (FAS-TE) and the 20S proteasome, two important targets in cancer therapy. nsf.govnih.gov

Initial studies confirmed that hybrid molecules featuring the (3S,4R)-trans-disubstituted β-lactone pharmacophore and a homobelactosin C dipeptide β-sidechain could inhibit both enzymes. nih.gov Further optimization involved systematic variations of the dipeptide fragment to probe binding interactions within the S1 specificity pocket of the proteasome and the hydrophobic channel of FAS-TE. nsf.gov

Key findings from these structure-activity relationship studies include:

Dipeptide Composition: Replacing alanine (B10760859) with glycine (B1666218) in the dipeptide side chain did not affect proteasome inhibition but resulted in a threefold decrease in potency against FAS-TE. nsf.gov This highlights the sensitivity of the FAS-TE binding pocket to small structural changes.

Amino Acid Chain Length: Shortening the dipeptide side chain by substituting L-(S)-lysine with L-(S)-ornithine led to reduced activity toward FAS-TE, indicating that the longer lysine (B10760008) side chain is preferred for optimal interaction with this enzyme. nsf.gov

Enhanced Potency: Several of the synthesized Belactosin C-Orlistat hybrid analogues demonstrated greater potency against FAS-TE than Orlistat itself. nih.gov For instance, the dipeptide β-lactone designated as compound 21 in one study was three times more potent against FAS-TE than Orlistat. nsf.govnih.gov

The table below summarizes the inhibitory activities of selected Belactosin C-Orlistat hybrid analogues compared to Orlistat, illustrating the modulation of potency and selectivity.

| Compound | Description of Modification (from Orlistat) | FAS-TE IC₅₀ (μM) | Proteasome ChT-L IC₅₀ (μM) |

|---|---|---|---|

| Orlistat (Control) | Reference Compound | 4.63 ± 1.49 | >100 |

| Derivative 17 | β-side chain replaced with N-Cbz-(S)-Ala-O-Bn(S)-Lys dipeptide | 3.17 ± 0.17 | 0.50 ± 0.06 |

| Derivative 18 | Derivative 17 with Glycine replacing Alanine | 9.56 ± 1.22 | 0.50 ± 0.04 |

| Derivative 19 | Derivative 17 with Ornithine replacing Lysine | 6.65 ± 0.54 | 0.48 ± 0.02 |

| Derivative 21 | Derivative 17 with modified dipeptide | 1.50 ± 0.28 | 0.37 ± 0.01 |

Data sourced from a study on Belactosin C-Orlistat hybrids. nsf.govnih.gov IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. ChT-L refers to the chymotrypsin-like site of the proteasome.

These findings demonstrate that rational modifications to the this compound scaffold can successfully modulate biological activity, shifting the selectivity profile from a specific lipase inhibitor to a dual inhibitor of FAS-TE and the proteasome. nsf.gov The improved potency of some analogues against FAS-TE also suggests that the native Orlistat structure is not fully optimized for this target, opening avenues for the development of next-generation inhibitors. nih.goviiarjournals.org

Development of Chemical Probes and Derivatives of S,s,r,r Orlistat for Research

Synthesis of Activity-Based Probes (ABPs) Based on (S,S,R,R)-Orlistat Scaffold

Activity-based probes (ABPs) are powerful tools for functional proteomics, designed to covalently modify the active site of specific enzymes. The development of ABPs based on the this compound, also known as tetrahydrolipstatin (THL), scaffold has been pivotal in identifying its cellular targets. A key strategy involves introducing minimalistic yet highly functional modifications to the parent structure to preserve its native biological properties while enabling detection and enrichment.

A common and effective modification is the incorporation of an alkyne handle into the Orlistat molecule. nih.govnih.gov This modification is considered "extremely conservative" to minimize perturbations to the molecule's bioactivity. nih.govnih.gov The alkyne group serves as a bio-orthogonal handle, allowing for the specific and efficient ligation with reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition, a cornerstone of "click chemistry." nih.govnih.gov These cell-permeable, alkyne-containing probes have been successfully synthesized and utilized in chemical proteomic approaches to profile the cellular targets of Orlistat. nih.govnih.gov This methodology has not only confirmed the known interaction with fatty acid synthase (FAS) but has also led to the identification of several previously unknown cellular targets. nih.gov

The synthesis of these probes often leverages established synthetic routes for β-lactones, such as the tandem Mukaiyama aldol-lactonization (TMAL) process. nsf.gov This allows for the systematic introduction of the alkyne functionality at various positions within the Orlistat structure, enabling a comprehensive investigation of its target interactions.

Conjugation Strategies for Imaging and Target Enrichment Studies

The functional handles incorporated into Orlistat-based ABPs are central to their application in imaging and target enrichment. The alkyne group, once integrated into the Orlistat scaffold, can be conjugated to a variety of reporter molecules to visualize the probe's localization within cells and to isolate its protein targets for identification.

For cellular imaging, the alkyne-modified Orlistat probes are often "clicked" to fluorescent dyes, such as rhodamine-azide. nih.gov This allows for the direct visualization of probe-labeled proteins in cell lysates via in-gel fluorescence scanning and in fixed cells through fluorescence microscopy. nih.gov This imaging capability provides valuable insights into the subcellular distribution of Orlistat's targets.

For target enrichment and identification, the alkyne handle is conjugated to an affinity tag, such as biotin-azide. Following incubation of the probe with cell lysates or live cells, the biotinylated probe-protein complexes can be selectively captured on streptavidin-coated beads. nih.gov After stringent washing to remove non-specifically bound proteins, the enriched target proteins are eluted and identified using mass spectrometry-based proteomic techniques like LC-MS/MS. nih.gov This pull-down approach has been instrumental in identifying novel off-targets of Orlistat, contributing to a deeper understanding of its broader pharmacological profile. nih.gov

Another innovative strategy involves the use of the SNAP-tag system. A benzylguanine (BG)-containing Orlistat variant was synthesized, which can be specifically and covalently attached to the SNAP-tag protein. nih.gov By expressing SNAP-tag fusion proteins in specific subcellular compartments, this approach enables the targeted delivery and retention of the Orlistat probe within those organelles, facilitating the study of its activity in distinct cellular locations. nih.gov

Design and Synthesis of Hybrid Molecules (e.g., Belactosin C-Orlistat Hybrids)

The concept of selective polypharmacology, where a single molecule is designed to interact with multiple targets, has given rise to the development of hybrid molecules incorporating the Orlistat scaffold. A notable example is the creation of Belactosin C-Orlistat hybrids, designed to dually inhibit the proteasome and fatty acid synthase (FAS), both of which are validated targets in cancer therapy. nsf.gov

The design of these hybrid molecules was based on the structural similarities between Belactosin C, a known proteasome inhibitor, and Orlistat, a FAS inhibitor. Both compounds feature a (3S, 4R)-trans-disubstituted β-lactone as the reactive pharmacophore that acylates the active site serine or threonine residues of their respective target enzymes. nsf.gov Researchers hypothesized that by combining key structural features of both molecules, a single compound could be created that retains inhibitory activity against both the proteasome and the thioesterase (TE) domain of FAS. nsf.gov

The synthesis of these hybrids involved maintaining the core β-lactone structure while incorporating the dipeptide side chain of homobelactosin C, which is crucial for proteasome inhibition. nsf.gov Structure-activity relationship (SAR) studies were conducted by synthesizing a series of hybrids with variations in the dipeptide and other substituents to optimize the potency towards both targets. nsf.gov An alkyne-containing probe modeled after the most potent dual inhibitor was also synthesized to validate its engagement with both enzyme targets using activity-based proteome profiling. nsf.gov These studies provided proof-of-concept for the dual targeting of the proteasome and FAS-TE with a single molecule, opening new avenues for the development of novel anticancer agents. nsf.gov

| Compound | Proteasome IC₅₀ (µM) | FAS-TE IC₅₀ (µM) | HeLa Cell IC₅₀ (µM) |

|---|---|---|---|

| Hybrid 1 | 5.2 | 8.5 | 12.3 |

| Hybrid 2 | 3.8 | 6.1 | 9.7 |

| Hybrid 3 | 7.1 | 10.2 | 15.4 |

Development of Novel β-Lactone Inhibitors Inspired by this compound

The β-lactone core of this compound is a crucial pharmacophore for its inhibitory activity. mdpi.com This has inspired the development of novel β-lactone inhibitors with improved properties, such as enhanced potency, increased solubility, and better bioavailability, particularly for applications in oncology where FAS is a key target. nsf.gov

Researchers have synthesized numerous novel congeners of Orlistat by systematically modifying four key structural features: the α- and β-side chains, the amino ester moiety, and the stereochemistry of the chiral centers. nsf.gov These synthetic efforts aimed to understand the structural requirements for potent FAS inhibition and to develop derivatives with improved antitumor activity. nsf.gov

The findings from these studies have revealed important structure-activity relationships:

α- and β-Side Chains: These chains were found to be amenable to optimization. For instance, the incorporation of alkenyl bonds into their structure did not lead to a loss of activity. nsf.gov

Amino Ester: This part of the molecule could be altered without a substantial loss of activity against FAS. nsf.gov

Stereochemistry: The stereochemistry at the β-carbon (Cβ) of the lactone ring was found to be critical for activity. Compounds with an R-configuration at Cβ showed significantly reduced inhibitory activity compared to the natural S-configuration. nsf.gov Conversely, reversal of chirality at the α-carbon (Cα) and the δ-carbon (Cδ) from S to R was tolerated. nsf.gov

These synthetic explorations have led to the identification of novel β-lactone inhibitors with increased solubility and, in some cases, greater potency against FAS and enhanced cytotoxicity toward tumor cells compared to the parent Orlistat molecule. nsf.gov

| Modification | Effect on FAS Inhibition |

|---|---|

| Alkenyl bonds in side chains | Activity maintained |

| Variations in amino ester | Activity largely maintained |

| R-configuration at Cβ | Substantially reduced activity |

| R-configuration at Cα and Cδ | Activity tolerated |

Functionalization of this compound for Investigating Novel Biological Activities

Functionalization of the this compound molecule has been a key strategy for exploring novel biological activities beyond its established role as a lipase (B570770) inhibitor. By creating derivatives and combination therapies, researchers have been able to investigate its potential in areas such as cancer and metabolic diseases.

The discovery that Orlistat inhibits FAS, an enzyme overexpressed in many tumors, has spurred investigations into its anti-neoplastic properties. researchgate.net Functionalized probes, as described earlier, have been crucial in identifying the molecular targets responsible for these antitumor effects. researchgate.net These studies have shown that by inhibiting FAS, Orlistat can halt tumor cell proliferation and induce apoptosis. researchgate.net

Furthermore, combining Orlistat with other therapeutic agents has been explored to achieve synergistic effects or to target complementary pathways. For example, the combination of Orlistat with resveratrol, a natural polyphenol, has been shown to potentiate its anti-obesity effects in preclinical models. google.com This combination led to a significant reduction in body weight gain and improvements in lipid profiles. google.com Another study investigated the co-treatment of prostate cancer cells with Orlistat and AICAR, an AMPK activator. This combination was found to additively inhibit fatty acid synthesis by targeting different proteins in the pathway, leading to a significant decrease in cell viability and proliferation.

The functionalization of Orlistat also extends to improving its physicochemical properties. For instance, formulating Orlistat into nanocrystals has been shown to enhance its aqueous solubility and tissue distribution, which could improve its efficacy in contexts like cancer therapy. These approaches highlight how chemical modifications and novel formulations of Orlistat can be used to investigate and harness its diverse biological activities for new therapeutic purposes.

Broader Research Applications of S,s,r,r Orlistat and Its Derivatives

(S,S,R,R)-Orlistat as a Tool Compound in Lipid Metabolism Research

This compound, commonly known as Orlistat, serves as a significant tool compound in the field of lipid metabolism research. Its primary and most well-understood mechanism of action is the inhibition of gastric and pancreatic lipases, enzymes crucial for the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides. mdpi.comresearchgate.netdrugbank.com This inhibition effectively reduces the absorption of dietary fats, making Orlistat a valuable agent for studying the physiological and metabolic consequences of decreased fat absorption. mdpi.comresearchgate.net

In preclinical and clinical studies, Orlistat has been used to investigate its effects on lipid profiles. For instance, administration of Orlistat has been shown to reduce the area under the curve (AUC) of postprandial triglycerides by approximately 17% compared to a placebo, providing clear evidence of its impact on lipid metabolism. mdpi.com Research in animal models, particularly high-fat diet-induced obese mice, has demonstrated that Orlistat can significantly improve metabolic disorders and inhibit fat accumulation. nih.gov These studies often measure changes in serum levels of total cholesterol (T-CHO), triglycerides (TG), and low-density lipoprotein (LDL), all of which have been shown to be reduced with Orlistat treatment. nih.govnih.gov

Beyond its effects on dietary fat absorption, Orlistat is also a potent and irreversible inhibitor of fatty acid synthase (FASN), a key enzyme in de novo lipogenesis. aacrjournals.orgatsu.eduscielo.br FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. aacrjournals.org By inhibiting the thioesterase domain of FASN, Orlistat provides a powerful tool to explore the role of endogenous fatty acid synthesis in various biological processes. aacrjournals.orgbrieflands.com This dual-inhibitory action on both exogenous fat absorption and endogenous fat synthesis makes Orlistat a multifaceted tool for dissecting the complexities of lipid metabolism.

Table 1: Effects of Orlistat on Lipid Parameters in Research Models

| Parameter | Model | Effect of Orlistat | Reference |

| Postprandial Triglycerides (AUC) | Human Clinical Trials | ~17% reduction | mdpi.com |

| Serum Total Cholesterol (T-CHO) | High-Fat Diet Mice | Significant reduction | nih.govnih.gov |

| Serum Triglycerides (TG) | High-Fat Diet Mice | Significant reduction | nih.govnih.gov |

| Serum Low-Density Lipoprotein (LDL) | High-Fat Diet Mice | Significant reduction | nih.govnih.gov |

| Fatty Acid Synthesis (incorporation of 14C-acetate) | NUGC-3 Gastric Cancer Cells | ~75% decrease | atsu.edu |

Investigating Cellular Processes in Experimental Models (e.g., Apoptosis, Cell Proliferation) Through FASN Inhibition

The role of this compound as a potent inhibitor of fatty acid synthase (FASN) has made it an invaluable tool for investigating fundamental cellular processes, particularly apoptosis and cell proliferation, in various experimental models. aacrjournals.orgbrieflands.com FASN is overexpressed in many cancer cells, where it provides the necessary lipids for membrane formation and signaling, thus supporting rapid cell growth and proliferation. atsu.edubrieflands.com

By inhibiting FASN, Orlistat disrupts de novo fatty acid synthesis, leading to a depletion of cellular fatty acids. This has been shown to have a significant antiproliferative effect on a variety of cancer cell lines, including those from prostate, breast, colon, and pancreatic cancers. aacrjournals.orgiiarjournals.orgresearchgate.net For example, in PC-3 prostate cancer cells, Orlistat induced a pronounced antiproliferative effect, which could be reversed by the addition of palmitate, the end product of FASN, confirming that the effect was due to FASN inhibition. aacrjournals.org

Furthermore, FASN inhibition by Orlistat has been demonstrated to induce apoptosis (programmed cell death) in cancer cells. brieflands.comiiarjournals.org Studies have shown that Orlistat treatment leads to the activation of caspases, key executioner enzymes in the apoptotic pathway. brieflands.comiiarjournals.org For instance, in PANC-1 human pancreatic cancer cells, inhibition of FASN by Orlistat resulted in a significant reduction in cell proliferation and enhanced apoptosis. iiarjournals.orgresearchgate.net Similarly, in SMMC-7721 hepatoma cells, Orlistat inhibited proliferation and induced apoptosis in a dose-dependent manner. researchgate.net The induction of apoptosis is often preceded by cell cycle arrest, with studies showing that Orlistat can cause cells to accumulate in the G0/G1 or G2/M phases of the cell cycle. scielo.brbrieflands.comresearchgate.net

Table 2: Research Findings on Orlistat's Effects on Apoptosis and Cell Proliferation

| Cellular Process | Cell Line/Model | Key Finding | Reference |

| Apoptosis | Mantle Cell Lymphoma | Increased caspase activity. | brieflands.com |

| Apoptosis | PANC-1 Pancreatic Cancer Cells | Enhanced apoptosis. | iiarjournals.orgresearchgate.net |

| Apoptosis | SMMC-7721 Hepatoma Cells | Induced apoptosis in a dose-dependent manner. | researchgate.net |

| Cell Proliferation | PC-3 Prostate Cancer Cells | Pronounced antiproliferative effect, reversed by palmitate. | aacrjournals.org |

| Cell Proliferation | PANC-1 Pancreatic Cancer Cells | Significant reduction in proliferation. | iiarjournals.orgresearchgate.net |

| Cell Cycle Arrest | Cervical Cancer Cell Lines (HeLa, SiHa, C-33A, ME-180) | Increased G0-G1 population and reduced S phase. | scielo.br |

| Cell Cycle Arrest | SMMC-7721 Hepatoma Cells | Blocked cell cycle at G0/G1 phase. | researchgate.net |

Use in Studies of Gut Microbiota Interactions and Metabolic Modulation in Preclinical Models

This compound's primary action of inhibiting fat absorption in the gastrointestinal tract has significant downstream effects on the gut microbiota, making it a useful tool for studying these complex interactions in preclinical models. The unabsorbed dietary fats pass into the colon, where they can be metabolized by the gut bacteria, leading to shifts in the microbial community structure and function. nih.govfrontiersin.org

Studies in high-fat diet-induced obese mice have shown that Orlistat treatment can reshape the gut microbiota composition. nih.govfrontiersin.orgresearchgate.net For example, some studies have reported a decrease in the Firmicutes to Bacteroidetes ratio, a change often associated with a leaner phenotype. nih.gov Other studies have noted changes in the abundance of specific bacterial genera. For instance, an increase in Akkermansia has been observed, which is noteworthy as this bacterium has been negatively correlated with fasting blood glucose. nih.gov Conversely, other research has shown a decrease in Bacteroidetes and an increase in Helicobacter and Allobaculum. researchgate.net

These alterations in the gut microbiota are linked to changes in the production of microbial metabolites, such as short-chain fatty acids (SCFAs). One study found that Orlistat significantly increased fecal butyric acid levels while reducing acetic acid and propionic acid. nih.gov These changes in the gut microbiome and its metabolites are thought to contribute to the metabolic benefits observed with Orlistat treatment, such as improved glucose tolerance and reduced plasma cholesterol. researchgate.netdiabetesjournals.org By using Orlistat, researchers can investigate the causal links between gut microbiota modulation and metabolic health outcomes in a controlled preclinical setting.

Table 3: Orlistat's Impact on Gut Microbiota and Metabolic Parameters in Preclinical Models

| Parameter | Model | Effect of Orlistat | Reference |

| Gut Microbiota Composition | High-Fat Diet Mice | Reshaped structure, altered Firmicutes/Bacteroidetes ratio. | nih.gov |

| Akkermansia Abundance | High-Fat Diet Mice | Increased. | nih.gov |

| Fecal Butyric Acid | High-Fat Diet Mice | Significantly increased. | nih.gov |

| Glucose Tolerance | High-Fat Diet Mice | Improved. | researchgate.netdiabetesjournals.org |

| Plasma Cholesterol | High-Fat Diet Mice | Improved. | diabetesjournals.org |

Application in Drug Discovery Pipelines for Identifying and Validating Novel Targets

This compound's well-defined inhibitory action on specific enzymes, particularly fatty acid synthase (FASN), makes it a valuable tool in drug discovery pipelines for identifying and validating novel therapeutic targets. aacrjournals.orgresearchgate.net The use of established drugs like Orlistat to probe biological pathways is a key strategy in "drug repositioning" or "reverse pharmacology," where new indications are sought for existing compounds. researchgate.net

FASN has emerged as an attractive target in oncology due to its overexpression in many cancer types. brieflands.comresearchgate.net Orlistat, as a known FASN inhibitor, can be used in initial screening and validation studies to assess the therapeutic potential of targeting FASN in different cancers. aacrjournals.orgresearchgate.net For instance, the observation that Orlistat halts tumor cell proliferation and induces apoptosis provides strong validation for FASN as a viable oncology target. aacrjournals.org

Furthermore, chemoproteomic approaches, which use chemical probes to map the protein targets of a compound, can leverage Orlistat to identify other potential targets or off-target effects. nih.gov An activity-based proteomics screen was instrumental in identifying the thioesterase domain of FASN as a novel target of Orlistat. aacrjournals.org This demonstrates how a known drug can be used to uncover new molecular interactions, which can then be further explored for therapeutic intervention. By studying the effects of Orlistat in various cellular and animal models, researchers can gain insights into the biological consequences of inhibiting specific enzymes, thereby validating them as potential drug targets for new chemical entities. This process is crucial in the early, high-risk stages of drug discovery. f1000research.com

This compound as a Reference Standard in Analytical Method Development for Research

In the realm of pharmaceutical and biomedical research, this compound serves as a crucial reference standard for the development and validation of analytical methods. sigmaaldrich.com Certified reference materials of Orlistat are essential for ensuring the accuracy, precision, and reliability of quantitative analyses in various matrices, such as pharmaceutical formulations and biological samples like plasma. sigmaaldrich.comafricanjournalofbiomedicalresearch.com

High-performance liquid chromatography (HPLC) is a common technique for the analysis of Orlistat, and validated HPLC methods rely on a well-characterized reference standard. jst.go.jpnih.govresearchgate.net These methods are developed to determine the purity and content of Orlistat in bulk drug substances and finished dosage forms. For example, a typical HPLC method might use a C18 column with a mobile phase of acetonitrile (B52724) and phosphoric acid, with UV detection at a specific wavelength (e.g., 205 nm or 211 nm). jst.go.jpajptr.com The linearity, accuracy, precision, and robustness of such methods are all validated against the Orlistat reference standard. arcjournals.orgresearchgate.net

Similarly, high-performance thin-layer chromatography (HPTLC) methods have been developed for the quantification of Orlistat, again requiring a reference standard for calibration and validation. ajptr.comarcjournals.org In bioanalytical studies, such as pharmacokinetics, liquid chromatography coupled with mass spectrometry (LC-MS) is often employed to measure Orlistat concentrations in plasma. africanjournalofbiomedicalresearch.com The development and validation of these sensitive methods are critically dependent on the availability of a pure Orlistat reference standard to establish calibration curves and quality control samples. africanjournalofbiomedicalresearch.com

Table 4: Analytical Methods Utilizing this compound as a Reference Standard

| Analytical Technique | Application | Key Methodological Details | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quality control of pharmaceutical formulations | C18 column, Acetonitrile/Phosphoric Acid mobile phase, UV detection at 205 nm | jst.go.jpnih.gov |

| High-Performance Thin-Layer Chromatography (HPTLC) | Assay determination of Orlistat API | Silica gel 60F254 plates, Toluene/Methanol mobile phase, Densitometric detection | ajptr.comarcjournals.org |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification in rat plasma for pharmacokinetic studies | Phenyl-Hexyl column, Acetonitrile/Ammonium Acetate mobile phase | africanjournalofbiomedicalresearch.com |

Future Directions and Emerging Research Avenues for S,s,r,r Orlistat

Exploration of Stereoisomeric Variants of Orlistat for Differential Target Engagement

The specific stereochemistry of (S,S,R,R)-Orlistat, also known as Tetrahydrolipstatin (THL), is crucial for its biological activity. Research into its stereoisomers has revealed significant differences in their ability to inhibit target enzymes, highlighting the potential for developing variants with altered target engagement profiles.

A study evaluating all eight stereoisomers of THL as inhibitors of porcine pancreatic lipase (B570770) demonstrated a wide range of inhibitory concentrations (IC50). researchgate.netacs.org While this compound exhibited a potent IC50 of 4.0 nM, its enantiomer was significantly less active with an IC50 of 77 nM. researchgate.netacs.org Another diastereomer, with inverted stereocenters at the 2,3,2'-positions, showed the weakest activity at 930 nM. researchgate.netacs.org Interestingly, the remaining five stereoisomers still demonstrated considerable inhibitory activity, with IC50 values ranging from 8.0 to 20 nM. researchgate.netacs.org These findings underscore the importance of the specific stereochemical configuration for potent lipase inhibition.

Further research has explored the impact of stereochemistry on the inhibition of other enzymes. For instance, studies on the inhibition of three essential Mycobacterium tuberculosis lipid esterases with a library of THL stereo-derivatives aimed to understand how stereochemistry influences cross-enzyme inhibition. researchgate.net The common reactive moiety in Orlistat and related compounds is a (3S, 4R)-trans-disubstituted β-lactone, and maintaining this configuration is generally considered important for activity. nsf.gov However, investigations into the enantiomeric (3R, 4S)-trans-β-lactone have also been conducted to explore the stereochemical requirements for target engagement. nsf.gov

The exploration of these stereoisomeric variants provides a foundation for designing new molecules with potentially different target specificities. By systematically altering the stereochemistry, it may be possible to develop compounds that preferentially inhibit certain enzymes over others, leading to more selective therapeutic agents or research tools.

Table 1: Inhibitory Activity of Tetrahydrolipstatin (THL) Stereoisomers against Porcine Pancreatic Lipase

| Stereoisomer | IC50 (nM) |

|---|---|

| This compound (THL) | 4.0 |

| Enantiomer of THL | 77 |

| Diastereomer (inverted at 2,3,2'-positions) | 930 |

| Other five stereoisomers | 8.0 - 20 |

Data sourced from studies on the stereochemical structure-activity relationship of Tetrahydrolipstatin. researchgate.netacs.org

Advanced Chemical Biology Approaches to Uncover New Biological Pathways Modulated by this compound

Advanced chemical biology techniques, particularly activity-based protein profiling (ABPP), are instrumental in identifying novel cellular targets and pathways affected by this compound. universiteitleiden.nlresearchgate.netmagtechjournal.com ABPP utilizes chemical probes that covalently bind to the active sites of enzymes, allowing for their identification and quantification within complex biological samples. universiteitleiden.nlresearchgate.net

Researchers have synthesized protein-reactive probes based on the this compound structure. These probes typically incorporate a "handle," such as an alkyne group, for subsequent detection via bio-orthogonal click chemistry. nih.gov This approach allows for the identification of previously unknown cellular targets of Orlistat. nih.gov In one such study, besides the expected target, fatty acid synthase (FAS), a total of eight new potential targets were identified. nih.govacs.org Some of these novel targets were further validated through methods like Western blotting and recombinant protein expression. nih.govacs.org

The design of these probes is often based on the known covalent inhibitory mechanism of Orlistat, which involves its β-lactone ring acting as an electrophilic trap. universiteitleiden.nl Orlistat-based probes (OBPs) have proven effective in investigating the enzymatic activity of a broader range of proteins compared to other available probes. nih.gov For example, an OBP was used to identify previously unreported active enzymes, including three from the carboxylesterase family. nih.gov

These chemical proteomic approaches are not only useful for identifying new targets but also for understanding the off-target effects of drugs. magtechjournal.com The insights gained from ABPP studies have significant implications for the potential repurposing of Orlistat for other therapeutic applications, such as in cancer therapy, by revealing its interactions with various cellular pathways. nih.govnih.gov

Rational Design of Next-Generation this compound Analogs with Tailored Biochemical Profiles

The rational design of new this compound analogs is a promising avenue for developing compounds with improved or novel biochemical properties. This approach leverages the known structure-activity relationships (SAR) of Orlistat and its derivatives to create molecules with tailored target engagement and biological effects.

A key structural feature of Orlistat is its β-lactone ring, which is essential for its inhibitory activity. wikipedia.org Cleavage of this ring results in a loss of inhibitory function. wikipedia.org Another important feature is the hydrophobic aliphatic chain, which interacts with a hydrophobic channel in its target enzymes. nsf.gov Modifications to this chain can influence the compound's binding affinity and selectivity.

Researchers have synthesized various Orlistat analogs by modifying different parts of the molecule. For instance, a highly efficient, eight-step asymmetric synthesis of this compound has been developed that allows for the modification of the α-chain substituent. nih.gov This has led to the creation of a series of compounds that can be evaluated for their biological activity. nih.gov

Hybrid molecules combining the structural features of Orlistat with other bioactive compounds have also been explored. For example, hybrid structures of belactosin C, a known proteasome inhibitor, and Orlistat have been designed with the potential to inhibit both the proteasome and fatty acid synthase (FAS). nsf.gov These hybrid molecules retain the crucial β-lactone moiety of both parent compounds. nsf.gov

Furthermore, computational methods like molecular docking are being used to guide the design of new analogs. By simulating the binding of potential derivatives to target enzymes, researchers can predict their inhibitory activity and prioritize which compounds to synthesize and test. medpharmres.com This approach, combined with synthetic chemistry and biological evaluation, facilitates the development of next-generation Orlistat analogs with tailored biochemical profiles for various research and therapeutic purposes.

Development of this compound Derivatives for Investigating Non-Enzymatic Interactions